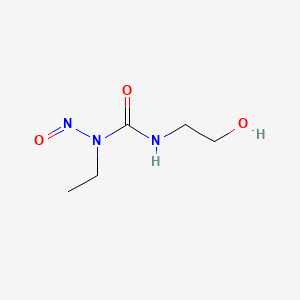
1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C5H11N3O3 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. What are the recommended methods for synthesizing 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea in a laboratory setting?
Basic Synthesis Methodology
The compound is synthesized via nitrosation of its parent urea derivative, 1-ethyl-3-(2-hydroxyethyl)urea, using nitrous acid (HNO₂). Key steps include:
Reaction Conditions : Conduct nitrosation in an acidic aqueous medium (e.g., HCl) at 0–5°C to minimize side reactions.
Isomer Control : Nitrosation may yield a mixture of positional isomers (e.g., 1-nitroso vs. 3-nitroso). Purification via column chromatography or recrystallization in acetone/ethyl acetate is critical to isolate the desired isomer .
Stability Note : Avoid isolating the compound in crystalline form due to explosive decomposition risks. Store in aprotic solvents like acetone .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic Characterization Workflow
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., nitroso group position) and hydrogen bonding interactions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detect N–Nitroso (N=O) stretching vibrations near 1450–1500 cm⁻¹.
- HPLC-PDA : Monitor purity and detect decomposition products (e.g., 2-oxazolidone) .
Q. How does the decomposition pathway of this compound under neutral conditions influence experimental design?
Advanced Decomposition Mechanism
The compound decomposes in neutral aqueous conditions via:
Hemiacetal Intermediate Formation : The hydroxyl group attacks the carbonyl carbon, forming a cyclic hemiacetal.
Cleavage : Produces 2-oxazolidone and an alkyldiazonium ion, which releases nitrogen gas and generates reactive alkylating species .
Experimental Design Implications :
- Storage : Use anhydrous solvents (e.g., acetone) and avoid prolonged storage.
- In Situ Generation : Consider generating the compound immediately before use to mitigate decomposition.
- Decomposition Tracking : Employ GC-MS or HPLC to monitor 2-oxazolidone formation during kinetic studies .
Q. What are the key considerations when analyzing conflicting data on the carcinogenic potential of this compound?
Advanced Data Contradiction Analysis
Conflicting carcinogenicity data may arise from:
- Species-Specific Responses : Rat studies show tumorigenicity at 656 mg/kg (TDLo), while hamster data is less conclusive .
- Exposure Routes : Subcutaneous vs. oral administration alters bioavailability and metabolic activation.
- Dosage Thresholds : Low-dose mutagenicity (positive in Salmonella assays) vs. high-dose carcinogenicity disparities .
Resolution Strategies :
- Meta-Analysis : Compare studies using standardized protocols (e.g., OECD guidelines).
- Mechanistic Studies : Investigate alkylation of DNA via diazonium intermediates to reconcile in vitro and in vivo results .
Q. What precautions should be taken during in vivo studies involving this compound due to its toxicological profile?
Methodological Safety Protocol
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
- Mutagenicity Mitigation : Implement Ames test pre-screening and use bacterial traps for waste containing diazonium ions.
- Ventilation : Ensure adequate airflow to prevent NOx accumulation during decomposition .
Q. How can researchers differentiate between the decomposition products and the parent compound during analysis?
Advanced Analytical Strategies
- GC-MS : Track volatile decomposition products (e.g., nitrogen gas, 2-oxazolidone) using headspace analysis.
- HPLC-UV/Vis : Monitor retention time shifts caused by 2-oxazolidone (λmax ~210 nm) vs. the parent compound.
- Trapping Agents : Add sodium azide to quench diazonium ions, forming stable triazene derivatives for detection .
Propriétés
Numéro CAS |
96724-44-6 |
|---|---|
Formule moléculaire |
C5H11N3O3 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-ethyl-3-(2-hydroxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H11N3O3/c1-2-8(7-11)5(10)6-3-4-9/h9H,2-4H2,1H3,(H,6,10) |
Clé InChI |
RXXXJEQCRPLSOQ-UHFFFAOYSA-N |
SMILES |
CCN(C(=O)NCCO)N=O |
SMILES canonique |
CCN(C(=O)NCCO)N=O |
Key on ui other cas no. |
96724-44-6 |
Synonymes |
1-nitroso-1-ethyl-3-(2-hydroxyethyl)urea HENU-II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















